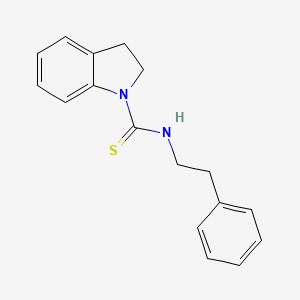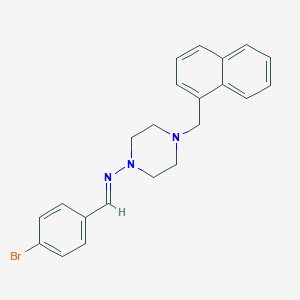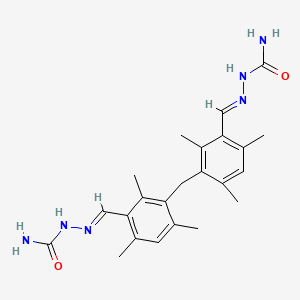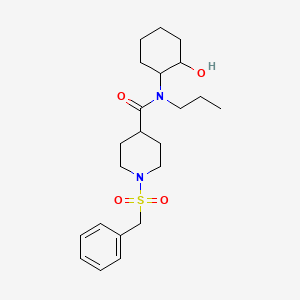
2-(2-bromophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a part of a broader class of chemical compounds known for their diverse applications in material science and pharmaceutical research. Its synthesis involves several steps, each critical for achieving the desired molecular structure and purity. The compound's unique structure lends itself to various chemical reactions, enabling its use in further synthetic modifications or as a potential pharmacological agent.
Synthesis Analysis
The synthesis of related compounds involves the condensation of appropriate hydrazides with aldehydes to form hydrazone derivatives. These reactions are typically performed in solvents like methanol, with the yield and purity of the product being crucial for its subsequent applications. The process requires precise control over reaction conditions to ensure the successful formation of the desired product (Sheng et al., 2015; Zhu & Qiu, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis provides valuable information on the compound's geometry, bond lengths, and angles, essential for understanding its reactivity and properties. The crystal structure analysis often shows that these compounds crystallize in specific space groups, with molecules linked via hydrogen bonds, forming distinct crystal packing patterns (Sheng et al., 2015; Zhu & Qiu, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including further condensation, substitution, and redox reactions, depending on their functional groups. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, are dictated by the nature of their substituents and the electronic configuration of the hydrazone moiety. For example, the presence of electron-withdrawing or donating groups can significantly influence their chemical behavior (Sheng et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. X-ray crystallography not only helps in determining the molecular geometry but also sheds light on the compound's solid-state properties, which are crucial for its handling and application in different domains (Sheng et al., 2015; Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are influenced by the compound's structure. The presence of functional groups like hydrazides, bromophenoxy, and dimethoxybenzylidene introduces specific chemical behaviors that can be exploited in synthetic chemistry and materials science. For instance, the hydrazone linkage is known for its participation in hydrazine formation reactions, which are valuable in synthesizing various pharmaceutical agents (Sheng et al., 2015).
- Synthesis and characterization of hydrazone compounds showing urease inhibition (Sheng et al., 2015) (Sheng et al., 2015).
- Crystal structure and properties of benzohydrazide derivatives (Zhu & Qiu, 2011) (Zhu & Qiu, 2011).
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-15-8-7-12(9-16(15)23-2)10-19-20-17(21)11-24-14-6-4-3-5-13(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGPFDRKLBFISC-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromobenzyl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5608384.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5608386.png)
![N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5608392.png)


![4-[(3-fluorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5608425.png)

![methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)

![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608470.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)

